1H-pyrazolo[4,3-c]pyridazine
Overview
Description
1H-pyrazolo[4,3-c]pyridazine is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolo-pyridine derivatives have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s known that the compound can exist in two possible tautomeric forms: the 1h- and 2h-isomers . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 . This tautomeric diversity could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound can be selectively functionalized at multiple positions (n1, n2, c3, c5, and c7) through various chemical reactions . This allows for a diverse range of biological activities and interactions with various biochemical pathways.
Result of Action
Some pyrazolo-pyridine derivatives have shown significant inhibitory activity in certain biological assays . The exact effects would depend on the specific targets and pathways that the compound interacts with.
Biological Activity
1H-pyrazolo[4,3-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound and its derivatives have been shown to exhibit various biological activities through different mechanisms:
- GABA_A Receptor Modulation : Some derivatives modulate the activity of the GABA_A receptor, which is crucial for neurotransmission and is implicated in conditions such as epilepsy and anxiety disorders. This modulation can lead to therapeutic effects in pain management and seizure control .
- Inhibition of Carbonic Anhydrase : Recent studies have highlighted the inhibitory activity of pyrazolo[4,3-c]pyridazine derivatives against several isoforms of carbonic anhydrase (CA), particularly hCA I and hCA II. These enzymes are involved in various physiological processes, including acid-base balance and respiration. The most potent inhibitors exhibited Ki values significantly lower than that of standard drugs like acetazolamide .
- Antiproliferative Activity : Research indicates that certain pyrazolo[4,3-c]pyridazine derivatives possess antiproliferative properties against cancer cell lines such as HeLa and A549. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance their efficacy in inhibiting cell growth .
1. GABA_A Receptor Modulation
A study on pyrazolopyridazine derivatives demonstrated their potential in modulating GABA_A receptor activity, which could be beneficial for treating neurological disorders. The compounds showed significant effects on receptor subunit composition, impacting their pharmacological profile .
2. Carbonic Anhydrase Inhibition
In a detailed examination of various pyrazolo[4,3-c]pyridazine sulfonamides, researchers found that several compounds exhibited strong inhibitory effects against human carbonic anhydrases. For instance, compound 1f showed a Ki value of 58.8 nM against hCA I, outperforming many known inhibitors .
Compound | Ki (nM) | Target Isoform |
---|---|---|
1f | 58.8 | hCA I |
1g | 66.8 | hCA I |
1k | 88.3 | hCA I |
AAZ | 250 | hCA I |
3. Antiproliferative Activity
The antiproliferative effects were evaluated using various cancer cell lines. Compounds with hydroxyl (-OH) groups showed enhanced activity, with IC50 values indicating significant inhibition of cell growth:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 0.058 | HeLa |
Compound B | 0.035 | A549 |
Compound C | 0.021 | MDA-MB-231 |
These findings suggest that structural modifications can lead to improved biological activity.
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-9-5-3-7-8-4(1)5/h1-3H,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPLWZDUIIAAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC2=C1NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.